1-(Difluoromethyl)-4-naphthol

Catalog No.
S12353944
CAS No.
M.F
C11H8F2O
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethyl)-4-naphthol

Product Name

1-(Difluoromethyl)-4-naphthol

IUPAC Name

4-(difluoromethyl)naphthalen-1-ol

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11,14H

InChI Key

BJNULWXQBXDFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C(F)F

1-(Difluoromethyl)-4-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthol structure. Its molecular formula is C11_{11}H8_{8}F2_2O, and it has a molecular weight of approximately 210.18 g/mol. The difluoromethyl substituent enhances the compound's reactivity and stability compared to other naphthol derivatives, influencing its solubility and potential interactions with biological systems, making it significant in medicinal chemistry and materials science.

The presence of the difluoromethyl group in 1-(Difluoromethyl)-4-naphthol enhances electrophilicity, facilitating electrophilic aromatic substitution reactions. This compound can participate in various chemical transformations, including:

  • Electrophilic Aromatic Substitution: The difluoromethyl group increases the reactivity of the aromatic ring.
  • Nucleophilic Reactions: The compound can undergo nucleophilic attack due to the electron-withdrawing nature of the difluoromethyl group.
  • Radical Reactions: It can also participate in radical mechanisms, particularly under certain reaction conditions.

Preliminary studies suggest that 1-(Difluoromethyl)-4-naphthol exhibits significant biological activity, potentially influencing pathways related to enzyme inhibition and receptor binding. The difluoromethyl substituent enhances its binding affinity to various biological targets, making it a promising scaffold for developing therapeutic agents aimed at specific diseases, particularly those involving enzyme modulation or receptor interaction.

The synthesis of 1-(Difluoromethyl)-4-naphthol typically involves several key steps:

  • Nucleophilic Difluoromethylation: Reaction of 4-naphthol with difluoromethylating agents such as chlorodifluoromethane or novel non-ozone depleting difluorocarbene reagents.
  • Electrophilic Difluoromethylation: Utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol structure.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography .

1-(Difluoromethyl)-4-naphthol has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a potential precursor for drug development due to its unique properties.
  • Materials Science: Utilized in developing advanced materials with improved stability and solubility.
  • Chemical Research: Acts as a building block for synthesizing more complex organic molecules and studying biological processes.

Research into interaction studies of 1-(Difluoromethyl)-4-naphthol indicates its potential influence on various biochemical pathways. Its mechanism of action likely involves binding to specific proteins or enzymes, which could affect their activity and lead to desired biological outcomes. Ongoing studies aim to elucidate these interactions further, particularly concerning enzyme inhibition and receptor modulation.

Several compounds share structural similarities with 1-(Difluoromethyl)-4-naphthol. Here are notable examples:

Compound NameStructural FeatureUnique Property
2-(Difluoromethoxy)-5-naphtholDifluoromethoxy groupEnhanced stability and reactivity
2-(Trifluoromethoxy)-5-naphtholTrifluoromethoxy groupDifferent reactivity patterns due to trifluoro group
2-(Methoxy)-5-naphtholMethoxy groupLess electronegative compared to difluoro
2-(Difluoromethoxy)anilineDifluoromethoxy attached to anilinePotential for different biological interactions

The uniqueness of 1-(Difluoromethyl)-4-naphthol lies in its difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances stability and reactivity, making it particularly valuable for research and industrial applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.05432120 g/mol

Monoisotopic Mass

194.05432120 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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